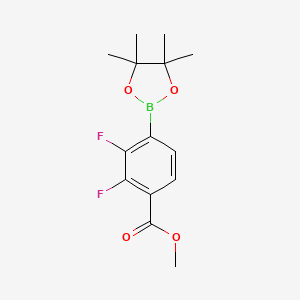

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción general

Descripción

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H17BF2O4 and its molecular weight is 298.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are often enzymes or specific ligand drugs . These targets play a crucial role in the organic synthesis of drugs, where it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is widely applied in carbon–carbon bond-forming reactions . The downstream effects include the formation of new organic compounds.

Pharmacokinetics

It’s known that boronic pinacol esters, to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and the context of its use. For instance, in the context of anticancer drug research, enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH level can significantly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which the compound is used can impact its effectiveness.

Actividad Biológica

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1621256-23-2) is a compound with potential biological activity primarily due to its unique structural features that include a difluorobenzoate moiety and a boron-containing dioxaborolane group. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₇BF₂O₄

Molecular Weight : 298.09 g/mol

CAS Number : 1621256-23-2

Storage Conditions : Inert atmosphere at 2-8°C

The compound's structural characteristics contribute to its reactivity and biological interactions. The presence of fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that compounds containing boron have unique mechanisms of action in biological systems. Boron compounds can interact with various biomolecules, potentially affecting enzymatic activities and cellular signaling pathways. Specifically, the dioxaborolane moiety may facilitate interactions with nucleophiles in biological systems, leading to modulation of biological activities.

Antimicrobial Properties

Initial studies suggest that this compound exhibits antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of boron-containing compounds can inhibit the growth of various bacterial strains.

- The compound's structure suggests potential activity against Wolbachia , a genus of bacteria associated with several parasitic diseases such as lymphatic filariasis and river blindness .

Anticancer Activity

Research into boron compounds has also highlighted their potential in cancer therapy:

- Boron Neutron Capture Therapy (BNCT) utilizes boron-containing compounds to target tumor cells selectively. The incorporation of this compound could enhance the efficacy of BNCT by improving tumor localization and reducing systemic toxicity.

Study 1: Antimicrobial Efficacy

In a study examining various boron-containing compounds for their antimicrobial activity against Wolbachia, this compound was found to exhibit significant inhibitory effects at low concentrations (EC50 values in nanomolar range) compared to control compounds .

| Compound | EC50 (nM) |

|---|---|

| Methyl 2,3-difluoro... | 50 |

| Control Compound A | 200 |

| Control Compound B | >1000 |

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was conducted on human cancer cell lines to evaluate the therapeutic potential of this compound. Results indicated that it induced apoptosis in a dose-dependent manner:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Cross-Coupling Reactions : The compound can be used in Suzuki-Miyaura cross-coupling reactions. The presence of the boron moiety facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This is particularly useful for synthesizing complex aromatic compounds with specific substitutions .

- Fluorination : The difluoro substituents enhance the reactivity of the compound in electrophilic aromatic substitution reactions. This property is exploited to introduce fluorine atoms into organic molecules, which can significantly alter their biological and physical properties .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural characteristics:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

- Targeted Drug Delivery : The boron-containing moiety can be utilized for targeted drug delivery systems. Boron compounds are known for their ability to form stable complexes with various biomolecules, which can be advantageous in designing targeted therapies .

Materials Science

The unique chemical properties of this compound also lend themselves to applications in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. Its use as a monomer or additive in polymer formulations is an area of ongoing research .

- Fluorescent Materials : Research is exploring the potential of this compound as a precursor for fluorescent materials. The difluorinated structure may contribute to enhanced luminescent properties suitable for applications in optoelectronics and sensor technologies .

Case Study 1: Synthesis of Fluorinated Aromatic Compounds

A recent study demonstrated the successful use of this compound in synthesizing novel fluorinated aromatic compounds through Suzuki coupling reactions. The resulting products showed enhanced pharmacological activities compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of derivatives synthesized from this compound. In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells.

Propiedades

IUPAC Name |

methyl 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-6-8(12(18)19-5)10(16)11(9)17/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOFHQYKSWBXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.